molecular formula C14H13ClO B6380816 2-Chloro-5-(3,5-dimethylphenyl)phenol CAS No. 1261928-09-9

2-Chloro-5-(3,5-dimethylphenyl)phenol

Cat. No.: B6380816
CAS No.: 1261928-09-9
M. Wt: 232.70 g/mol
InChI Key: MRHWRNDQOPSODO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethylphenyl)phenol is a substituted phenolic compound featuring a chlorine atom at the 2-position and a 3,5-dimethylphenyl group at the 5-position of the phenol ring. The compound’s structure suggests applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing chlorine and lipophilic dimethylphenyl substituents .

Properties

IUPAC Name

2-chloro-5-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHWRNDQOPSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685872
Record name 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-09-9
Record name 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,5-dimethylphenol. This process requires precise control of reaction conditions to ensure the selective substitution of the chlorine atom at the desired position on the phenyl ring .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-(3,5-dimethylphenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of 2-Chloro-5-(3,5-dimethylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The chlorine atom and phenolic hydroxyl group interact with the lipid bilayer of bacterial cells, leading to increased permeability and cell lysis. This compound targets various microbial pathways, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Structural Analogues in Hydroxyacetophenones

The Handbook of Hydroxyacetophenones () lists several hydroxyacetophenones with chlorine and methoxy substituents, which share similarities in aromatic substitution patterns. Key differences lie in the functional groups and substituent positions:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) C₉H₉ClO₃ 200.62 97–98 Chlorine at 5-position, hydroxymethyl at 3
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) C₉H₉ClO₃ 200.62 107–110 Chlorine at 2-position, methoxy at 5
2-Chloro-5-(3,5-dimethylphenyl)phenol (hypothetical) C₁₄H₁₃ClO 232.71 (calculated) N/A Chlorine at 2, dimethylphenyl at 5

Key Observations :

  • The dimethylphenyl group in this compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxymethyl or methoxy) in hydroxyacetophenones .
  • Chlorine’s electron-withdrawing effect likely enhances acidity of the phenolic –OH group, similar to analogs in .

Thiophene and Thiadiazole Derivatives

and describe compounds with 3,5-dimethylphenyl and chlorine substituents on heterocyclic cores (thiophenes and thiadiazoles). These analogs highlight the role of the aromatic system in modulating reactivity and bioactivity:

Compound Name (Source) Core Structure Substituents Key Applications/Synthesis
2-Chloro-5-(3,5-dimethylphenyl)thiophene (2e, ) Thiophene Chlorine at 2, dimethylphenyl at 5 Synthesized via Suzuki coupling; evaluated for antimicrobial activity
1,3,4-Thiadiazole, 2-chloro-5-(3,5-dimethylphenyl) () Thiadiazole Chlorine at 2, dimethylphenyl at 5 Used in materials science and as enzyme inhibitors
This compound Phenol Chlorine at 2, dimethylphenyl at 5 Hypothesized applications in drug design (lipophilic substituents enhance membrane permeability)

Key Observations :

  • The 3,5-dimethylphenyl group is conserved across analogs, suggesting its utility in enhancing steric shielding or π-π stacking in biological systems .

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